Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
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Overview
Description
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of functional groups such as hydroxyl, oxo, and ester groups makes it a versatile molecule for various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, the compound forms complexes with zinc ions, enhancing its biochemical activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits insulin-mimetic activity, which can influence glucose uptake and metabolism in cells . This activity is particularly beneficial in managing blood glucose levels in diabetic conditions. Moreover, the compound’s interaction with aldose reductase can prevent the accumulation of sorbitol in cells, thereby reducing osmotic stress and cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the osmotic stress on cells. Additionally, the compound’s ability to form complexes with zinc ions enhances its inhibitory activity . These interactions at the molecular level are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, making it suitable for long-term studies In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with the polyol pathway by inhibiting aldose reductase . This interaction prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, the compound’s interaction with zinc ions suggests its involvement in zinc-dependent metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with aldose reductase and other cytoplasmic proteins . The compound’s localization is influenced by its chemical structure and interactions with intracellular proteins. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate typically involves the reaction of aniline with diethyl acetylenedicarboxylate in ethanol under magnetic stirring at room temperature . This method ensures the formation of the desired pyrrole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
- 2,5-Dimethyl-4-hydroxy-3(2H)-furanone
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dimethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-14-7(12)3-4(8(13)15-2)9-6(11)5(3)10/h4,10H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPGHFCUGMZZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=C(C(=O)N1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.